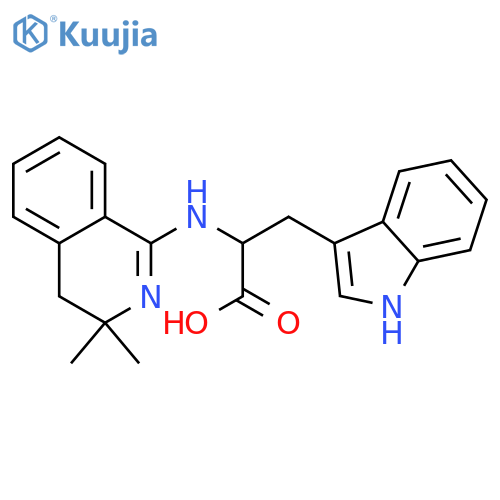Cas no 1396969-17-7 (2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic Acid)

1396969-17-7 structure
商品名:2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic Acid
CAS番号:1396969-17-7
MF:C22H23N3O2
メガワット:361.436925172806
MDL:MFCD00608489
CID:3065197
PubChem ID:135456516
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic Acid 化学的及び物理的性質
名前と識別子
-
- <br>2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-3-(1H-indol-3-yl)propan oic acid
- 2-[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino]-3-(1H-indol-3-yl)propanoic acid
- AKOS024282490
- TimTec1_003886
- 1396969-17-7
- (3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-L-tryptophan
- CHEMBL1595554
- BRD-A59260035-001-01-4
- HMS2832H12
- BRD-A59260035-001-09-7
- 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid
- STL564396
- AKOS000300894
- 2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-3-(1H-indol-3-yl)propanoic acid
- HMS1545A14
- SMR000513479
- MLS001212788
- 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-(1H-indol-3-yl)propanoic acid
- N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)tryptophan
- 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic Acid
-
- MDL: MFCD00608489
- インチ: InChI=1S/C22H23N3O2/c1-22(2)12-14-7-3-4-9-17(14)20(25-22)24-19(21(26)27)11-15-13-23-18-10-6-5-8-16(15)18/h3-10,13,19,23H,11-12H2,1-2H3,(H,24,25)(H,26,27)
- InChIKey: VYWADWPICLYLCL-UHFFFAOYSA-N
- ほほえんだ: CC1(C)CC2=CC=CC=C2C(=NC(CC3=CNC4=CC=CC=C34)C(=O)O)N1
計算された属性
- せいみつぶんしりょう: 361.179
- どういたいしつりょう: 361.179
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 588
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D011230-50mg |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic Acid |
1396969-17-7 | 50mg |
$ 100.00 | 2022-06-06 | ||
| Chemenu | CM266554-5g |
2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-3-(1H-indol-3-yl)propanoic acid |
1396969-17-7 | 97% | 5g |
$825 | 2023-02-02 | |
| Matrix Scientific | 011358-1g |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid |
1396969-17-7 | 1g |
$308.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011358-1g |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid |
1396969-17-7 | 1g |
5005.0CNY | 2021-07-05 | ||
| TRC | D011230-100mg |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic Acid |
1396969-17-7 | 100mg |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011358-500mg |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid |
1396969-17-7 | 500mg |
3251CNY | 2021-05-07 | ||
| Chemenu | CM266554-5g |
2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-3-(1H-indol-3-yl)propanoic acid |
1396969-17-7 | 97% | 5g |
$825 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011358-500mg |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid |
1396969-17-7 | 500mg |
3251.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011358-1g |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid |
1396969-17-7 | 1g |
5005CNY | 2021-05-07 | ||
| Matrix Scientific | 011358-500mg |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid |
1396969-17-7 | 500mg |
$200.00 | 2023-09-09 |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic Acid 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
1396969-17-7 (2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic Acid) 関連製品
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
